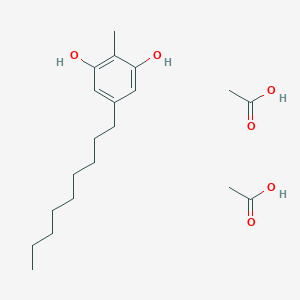![molecular formula C19H19NO2S2 B14587465 4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione CAS No. 61122-73-4](/img/structure/B14587465.png)
4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione is a compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a bis(phenylsulfanyl)ethyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Bis(phenylsulfanyl)ethyl Group: This step involves the addition of the bis(phenylsulfanyl)ethyl group to the piperidine ring. This can be achieved through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring.
Applications De Recherche Scientifique
4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound for drug development.
Biological Research: It is used in studies to understand its biological activity and mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. The bis(phenylsulfanyl)ethyl group can interact with proteins and enzymes, modulating their activity. The piperidine ring can also interact with biological receptors, influencing various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-2,6-dione: A simpler analog without the bis(phenylsulfanyl)ethyl group.
Bis(phenylsulfanyl)ethyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione is unique due to the presence of both the piperidine ring and the bis(phenylsulfanyl)ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
61122-73-4 |
|---|---|
Formule moléculaire |
C19H19NO2S2 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
4-[2,2-bis(phenylsulfanyl)ethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H19NO2S2/c21-17-11-14(12-18(22)20-17)13-19(23-15-7-3-1-4-8-15)24-16-9-5-2-6-10-16/h1-10,14,19H,11-13H2,(H,20,21,22) |
Clé InChI |
YQNGDZVETZOTFB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)NC1=O)CC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


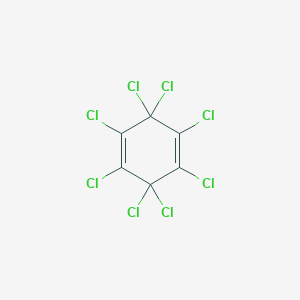
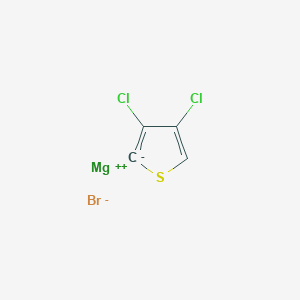
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)

![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)

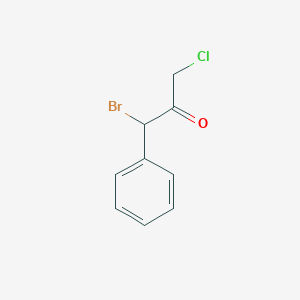
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
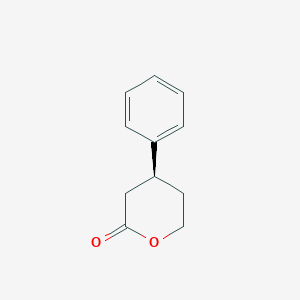
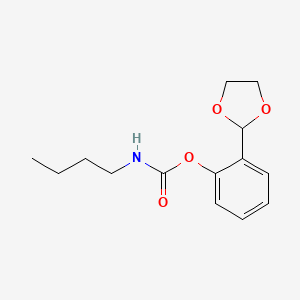
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
